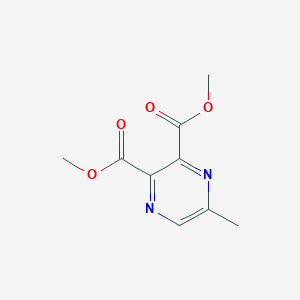

Dimethyl 5-methylpyrazine-2,3-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 5-methylpyrazine-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-5-4-10-6(8(12)14-2)7(11-5)9(13)15-3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEYJYZKMGTTEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Single Nitrogen Oxidation

The oxidation of 2,5-dimethylpyrazine to 2,5-dimethylpyrazine-1-oxide serves as a foundational step. In a representative procedure, 108 g of 2,5-dimethylpyrazine is reacted with 30% hydrogen peroxide (114 g) in the presence of sodium tungstate (2.0 g) and sulfuric acid (2 ml) at 70°C for 8 hours, yielding 93% 2,5-dimethylpyrazine-1-oxide. This intermediate undergoes acetylation with acetic anhydride under reflux to produce 2-acetoxymethyl-5-methylpyrazine (86% yield). Subsequent hydrolytic oxidation with potassium permanganate in acidic media generates 5-methylpyrazine-2-carboxylic acid, which is esterified with methanol under acidic conditions to yield the dimethyl ester.

Direct Oxidation-Esterification Pathways

Alternative approaches bypass intermediate isolation. For instance, methylglyoxal and o-phenylenediamine undergo cyclization catalyzed by sodium pyrosulfite, forming 3-methylpyrazine. Oxidation with potassium permanganate at 100–103°C produces 5-methylpyrazine-2,3-dicarboxylic acid, which is esterified with methanol in the presence of sulfuric acid. This method achieves a final ester purity ≥99% after crystallization.

Table 1: Key Parameters for Oxidation-Esterification Methods

| Parameter | Value (Method 1.1) | Value (Method 1.2) |

|---|---|---|

| Starting Material | 2,5-Dimethylpyrazine | Methylglyoxal |

| Oxidation Agent | H₂O₂/KMnO₄ | KMnO₄ |

| Reaction Temperature | 70–100°C | 100–103°C |

| Overall Yield | 68–72% | 73% |

| Purity | ≥98% | ≥99% |

Condensation of Diaminomaleonitrile with Acetone Aldoxime

Formation of 2,3-Dicyano-5-Methylpyrazine

Diaminomaleonitrile (DAMN) reacts with acetone aldoxime in dilute sulfuric acid at 50–80°C to form 2,3-dicyano-5-methylpyrazine with 75% yield. The reaction proceeds via nucleophilic addition-elimination, with the aldoxime acting as a methyl group donor. Toluene extraction and vacuum distillation yield a crystalline product (98% purity).

Hydrolysis and Esterification

Hydrolysis of 2,3-dicyano-5-methylpyrazine in 50% sulfuric acid at 70–100°C generates 5-methylpyrazine-2,3-dicarboxylic acid. Subsequent esterification with methanol under acidic conditions (e.g., H₂SO₄ or HCl) produces the dimethyl ester. This two-step process achieves a 46–52% yield from the dicyano intermediate.

Table 2: Performance Metrics for Condensation-Hydrolysis Route

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Condensation | H₂SO₄, 80°C | 75% | 98% |

| Hydrolysis | H₂SO₄, 100°C | 85% | 97% |

| Esterification | MeOH/H₂SO₄, reflux | 62% | 99% |

Cyclization of Methoxyoxalacetate Derivatives

Synthesis of Sodium Methoxyoxalacetate

Diethyl methoxyoxalacetate is prepared by reacting ethyl oxalyl chloride with methanol, followed by saponification to the sodium salt. This intermediate cyclizes with ammonia or amines to form pyrazine derivatives. For dimethyl 5-methylpyrazine-2,3-dicarboxylate, cyclization with 2-amino-5-methylpyrazine in toluene at 110°C yields the target compound after distillation (73% yield).

Optimization for Pyrazine Systems

While Example 6 of patent EP0965589B1 focuses on pyridine derivatives, analogous conditions apply to pyrazine synthesis. Substituting 2-amino-5-methylpyrazine for pyridine-based amines and adjusting reaction times (4–6 hours) enhances cyclization efficiency.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Oxidation-Esterification | High purity (≥99%) | Multi-step, costly oxidizers | Industrial |

| Condensation-Hydrolysis | Uses inexpensive starting materials | Low overall yield (46–52%) | Laboratory-scale |

| Cyclization | Single-step from advanced intermediates | Requires specialized reagents | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-methylpyrazine-2,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the ester groups into alcohols or other functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the ester.

Scientific Research Applications

Pharmaceutical Applications

-

Intermediate in Drug Synthesis

- DMPDC serves as an important intermediate in the synthesis of various drugs, particularly sulfonylureas , which are used to treat diabetes. For instance, 5-methylpyrazine-2-carboxylic acid, a derivative of DMPDC, is critical in the production of glipizide and other hypoglycemic agents . The synthesis of these compounds often involves straightforward chemical processes that allow for large-scale production.

-

Antioxidant Properties

- Research has indicated that pyrazine derivatives, including DMPDC, exhibit antioxidant properties. This makes them potential candidates for developing nutraceuticals aimed at combating oxidative stress-related diseases . The ability to scavenge free radicals enhances their appeal in functional food products.

-

Flavoring Agents

- In the food industry, DMPDC is utilized as a flavoring agent due to its distinctive aroma profile. Pyrazines are known for their nutty and roasted flavors, which are desirable in various food products. The Maillard reaction, which occurs during cooking and processing, generates these compounds naturally, but synthetic versions like DMPDC can be added to enhance flavor profiles .

Industrial Applications

- Chemical Building Block

- Agricultural Uses

Case Studies

- Diabetes Treatment Development

- Flavor Enhancement in Food Products

Mechanism of Action

The mechanism of action of dimethyl 5-methylpyrazine-2,3-dicarboxylate involves its interaction with various molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of specific enzymes, affecting metabolic processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Structure and Reactivity

Table 1: Substituent Positions and Functional Groups

| Compound Name | Substituents (Positions) | Functional Groups | Key Structural Features |

|---|---|---|---|

| Dimethyl 5-methylpyrazine-2,3-dicarboxylate | Methyl (5) | Ester (2,3) | Electron-donating methyl; planar core |

| 5,6-Dimethylpyrazine-2,3-dicarboxylic acid | Methyl (5,6) | Carboxylic acid (2,3) | Twisted carboxyl groups (10.8–87.9°) |

| Dimethyl 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate | Pyridinyl (5,6) | Ester (2,3) | Bulky substituents; extended conjugation |

| Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate | Chloro (5,6) | Ester (2,3) | Electron-withdrawing Cl; planar core |

Key Observations :

- Steric and Electronic Effects : The 5-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like pyridinyl () or dichloro groups (). This influences reactivity in cycloaddition or coordination chemistry .

- Functional Groups : Carboxylic acid derivatives () exhibit strong hydrogen-bonding capabilities (O–H···N interactions), whereas ester analogs rely on weaker van der Waals forces, affecting solubility and crystal packing .

Crystallographic and Conformational Differences

Table 2: Crystallographic Data

Structural Insights :

Biological Activity

Dimethyl 5-methylpyrazine-2,3-dicarboxylate (DMPDC) is a compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article provides a detailed overview of the biological activity of DMPDC, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

DMPDC is a derivative of pyrazine, characterized by the presence of two carboxylate groups and a methyl group at the 5-position. Its molecular formula is CHNO, and it exhibits properties typical of carboxylic acids and their derivatives, such as solubility in organic solvents and reactivity with nucleophiles.

1. Microbial Degradation

Research indicates that DMPDC can serve as a substrate for microbial degradation. For instance, a study isolated a bacterium capable of utilizing 2,3-diethyl-5-methylpyrazine as its sole carbon source, leading to the identification of metabolic intermediates such as 5,6-diethyl-2-hydroxy-3-methylpyrazine. This process highlights the potential for bioremediation applications where pyrazine derivatives are present in waste streams from food industries .

2. Interaction with G Protein-Coupled Receptors (GPCRs)

DMPDC's structural analogs have been studied for their interactions with GPCRs, particularly the OR5K1 receptor, which is involved in olfactory signaling. Compounds similar to DMPDC have shown agonistic activity at this receptor, suggesting that DMPDC may also exhibit similar biological activities. The effective concentration (EC) for related compounds was noted to be around 10.29 μM . This interaction could have implications for flavor and fragrance industries.

Case Study 1: Microbial Utilization

In a study conducted at a fishmeal processing plant, researchers identified strains of Pseudomonas capable of degrading pyrazine compounds, including DMPDC. The degradation pathway was elucidated through metabolic profiling, revealing that these bacteria could utilize DMPDC as a nitrogen source while releasing ammonium into the medium .

Case Study 2: Environmental Remediation

A separate investigation focused on the ability of specific bacterial strains to degrade pyrazines in contaminated environments. The findings indicated that these microbes could effectively reduce the concentration of DMPDC in soil samples, suggesting its potential use in bioremediation strategies for pyrazine-contaminated sites .

Research Findings

Q & A

Q. What are the common synthetic routes for preparing dimethyl 5-methylpyrazine-2,3-dicarboxylate, and what analytical methods validate its purity?

this compound is typically synthesized via esterification or condensation reactions. For example, hydrazide intermediates can be refluxed with dimethyl acetylene dicarboxylate in dioxane for 6 hours, followed by slow evaporation and crystallization . Another method involves sodium borohydride reduction of dimethyl pyrazine-2,5-dicarboxylate in methanol/DCM, monitored by TLC and purified via gradient chromatography . Purity validation employs - and -NMR, HRMS, and IR spectroscopy to confirm structural integrity .

Q. How is the crystal structure of pyrazine dicarboxylate derivatives determined, and what insights does this provide?

Single-crystal X-ray diffraction is the gold standard for structural determination. For example, monoclinic crystals (space group ) of a related compound revealed bond angles, unit cell parameters (e.g., , ), and displacement ellipsoids at 60% probability, confirming steric and electronic effects of substituents . This data aids in predicting reactivity and intermolecular interactions.

Advanced Research Questions

Q. What methodological challenges arise in synthesizing pyrazine dicarboxylate derivatives, and how can they be mitigated?

Cyclization reactions of pyrazine dicarboxylates with hydrazine hydrate often fail due to competing hydrolysis or side reactions. For instance, attempts to synthesize pyrazolopyridopyridazine diones from dimethyl 1,3-diphenylpyrazolo[3,4-b]pyridine-4,5-dicarboxylate under basic conditions yielded no product. Mitigation strategies include optimizing solvent polarity (e.g., acetic acid for cyclization) or using protecting groups to stabilize intermediates .

Q. How can researchers resolve contradictions in reported synthetic yields for pyrazine dicarboxylate derivatives?

Discrepancies may stem from reaction conditions (e.g., solvent choice, temperature) or purification methods. For example, yields for sodium borohydride reductions vary with stoichiometry and reaction time . Cross-validation using standardized protocols (e.g., fixed molar ratios, controlled atmosphere) and advanced analytics (e.g., HPLC purity checks) ensures reproducibility .

Q. What spectroscopic techniques are critical for studying the reactivity of this compound in complex reactions?

Time-resolved -NMR tracks intermediate formation in reactions like nucleophilic substitutions or cycloadditions. IR spectroscopy identifies functional group transformations (e.g., ester hydrolysis to carboxylic acid at ) . High-resolution mass spectrometry (HRMS) confirms molecular formulas of transient intermediates .

Q. How can computational methods optimize reaction pathways for pyrazine dicarboxylate derivatives?

Quantum chemical calculations (e.g., DFT) model transition states and activation energies for esterification or cyclization. For example, the ICReDD framework integrates computational reaction path searches with experimental feedback to narrow optimal conditions (e.g., solvent, catalyst), reducing trial-and-error inefficiencies .

Q. What experimental design principles apply to studying substituent effects on pyrazine dicarboxylate reactivity?

Factorial design can systematically vary substituents (e.g., methyl vs. nitro groups) and reaction parameters (temperature, solvent polarity). For instance, a 2 factorial design (where variables) identifies interactions between steric hindrance and electronic effects, enabling predictive models for regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.